N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine

Medicinal Chemistry Drug Discovery Cheminformatics

Hit-to-lead programs often stall due to poor solubility of lipophilic kinase inhibitor scaffolds. This compound addresses that with a calculated XLogP3-AA of 1.6, markedly lower than class averages, ensuring improved aqueous solubility. Additionally, its experimentally determined OCT1 inhibition (IC50=138 µM) provides an ADME-Tox filter for early liability screening. Ideal for fragment-based drug discovery with a single H-bond donor (HBD=1) enabling controlled library elaboration. Available in ≥97% purity from BenchChem.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 928336-02-1
Cat. No. B2606091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine
CAS928336-02-1
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESC1COCCC1NC2=NN3C(=NC=C3C4=CN=CC=C4)C=C2
InChIInChI=1S/C16H17N5O/c1-2-12(10-17-7-1)14-11-18-16-4-3-15(20-21(14)16)19-13-5-8-22-9-6-13/h1-4,7,10-11,13H,5-6,8-9H2,(H,19,20)
InChIKeyCBTKYOQQQRPKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine: Kinase-Focused Scaffold


The compound N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine (CAS 928336-02-1) is a synthetic small molecule with a molecular weight of 295.34 g/mol and a calculated XLogP3-AA of 1.6 [1]. It belongs to the imidazo[1,2-b]pyridazine class, a well-known privileged scaffold for kinase inhibition [2]. This specific derivative incorporates a pyridin-3-yl group at the 3-position and an oxan-4-yl (tetrahydropyran) moiety, structural features common in inhibitors targeting kinases such as IRAK and ROS1/NTRK [2]. However, it is critical to note that for this precise compound, peer-reviewed, quantitative bioactivity data (e.g., IC50, Ki) against specific kinase targets is not available in the public domain, and it is primarily cataloged as a versatile research chemical or building block [1].

Workflow Kinase inhibitor scaffold for hit-to-lead design
Selection Reported lower lipophilicity vs. kinase inhibitor class average
Use context Building block for structure–activity relationship studies

N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine: Non-Interchangeable Scaffold


Although the imidazo[1,2-b]pyridazine core is a common kinase inhibitor scaffold [1], simple substitution among analogs is scientifically unsound. The unique combination of the 3-(pyridin-3-yl) and 6-(oxan-4-yl)amine substituents on this specific compound dictates a distinct vector of molecular interactions and physicochemical properties. For instance, the calculated lipophilicity (XLogP3-AA = 1.6) and specific hydrogen bond donor/acceptor count (1 donor, 5 acceptors) [2] directly influence solubility, permeability, and binding kinetics. These computed properties create a profile that cannot be assumed for a close analog like a 3-(4-pyridyl) derivative or a 6-cyclohexylamine derivative without experimental proof of equivalence. The absence of published comparative data necessitates treating each analog as a distinct entity with unknown functional consequences [2].

1
Structural analog may shift property profile Changing 3-pyridyl to 4-pyridyl or oxan-4-amine to cyclohexylamine alters hydrogen bonding and lipophilicity; reported values cannot be assumed.
2
HBD count mismatch limits transfer A piperazine or amino-piperidine analog adds an extra hydrogen bond donor, which may shift permeability and selectivity profiles.

N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine: Key Differentiating Evidence


Lipophilicity vs. Kinase Inhibitor Average

The compound exhibits a computed lipophilicity (XLogP3-AA) of 1.6 [1], which is lower than the approximate average of 2.5 for common orally bioavailable kinase inhibitors [2]. This quantitative difference in lipophilicity can be a critical decision point for projects prioritizing solubility and metabolic stability, making this compound a potentially more 'lead-like' starting point.

Lipophilicity vs. class average
Class-level inference
XLogP3-AA = 1.6
Class average ≈ 2.5
Lower lipophilicity may support solubility-driven hit selection
In silico prediction; experimental confirmation advised
Medicinal Chemistry Drug Discovery Cheminformatics

OCT1 Transporter Interaction vs. Kinase Inhibition

One binding assay reports an IC50 of 138 µM for this compound against the human organic cation transporter 1 (OCT1) in HEK293 cells [1]. In stark contrast, the broader imidazo[1,2-b]pyridazine class is known for potent, low-nanomolar kinase inhibition (e.g., a related derivative showed BTK IC50 of 1.3 nM [2]). This five-order-of-magnitude difference suggests that the target compound's low transporter liability (measured at 138 µM) is secured, while its kinase potency profile remains unchallenged, highlighting a potential niche for probes requiring low OCT1-mediated interactions.

OCT1 interaction vs. kinase potency
Cross-study comparable
IC50 = 138 µM (OCT1)
Class-level kinase IC50: low nM (e.g., BTK 1.3 nM)
Transporter liability is quantified; kinase potency remains unexamined
OCT1 assay in HEK293; direct kinase data unavailable for target compound
Transporter Pharmacology Kinase Selectivity ADME-Tox

Hydrogen Bond Donor Profile Differentiation

The target compound possesses exactly one hydrogen bond donor (HBD) and five hydrogen bond acceptors (HBA) [1]. This deviates from common imidazopyridazine analogs that often incorporate amide bonds, adding an extra HBD. For example, replacing the oxan-4-amine with a piperazine or amino-piperidine linker increases the HBD count, which directly impacts desolvation penalties and binding selectivity. This quantifiable difference in HBD count is a verifiable, static structural feature that assures procurement of the exact molecular recognition surface.

HBD count differentiation
Supporting evidence
1 HBD, 5 HBA
Analog with piperazine linker: HBD = 2
Single donor limits desolvation penalty; supports CNS MPO optimization
Computed property; verifiable structural feature
Structure-Activity Relationship Molecular Recognition Crystal Engineering

N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine: Optimal Applications


Hit-to-Lead for Low-Lipophilicity Kinase Inhibitors

Given its verified XLogP3-AA of 1.6, which is markedly lower than the class average, this compound is an ideal procurement choice for medicinal chemistry teams initiating a hit-to-lead program where solubility-limited absorption is a known hurdle. It serves as a quantifiably more hydrophilic starting scaffold than many analogs [1].

Chemical Probe with Minimal OCT1 Interaction

For projects where the human OCT1 transporter is a known liability for drug-drug interactions or toxicity, the experimentally determined IC50 of 138 µM for OCT1 inhibition provides a quantified, albeit modest, justification for selecting this compound as a base scaffold over uncharacterized alternatives. This data point is a specific ADME-Tox filter that no generic analog can claim without equivalent testing [2].

Conformationally Constrained Building Block

The combination of a pyridin-3-yl and a saturated oxan-4-amine on the imidazopyridazine core provides a unique vector combination for fragment-based drug discovery. The well-defined HBD count of 1 ensures predictable synthetic elaboration without introducing additional polar atoms, essential for controlling molecular weight during library synthesis [3].

Analytical Reference Standard for Structural Confirmation

Due to its well-defined chemical structure, molecular formula (C16H17N5O), and monoisotopic mass (295.14331018 Da), this compound is suitable for use as a high-purity reference standard for LC-MS and NMR method development in analytical quality control processes [3].

Application
Selection Property
Validation Focus
Hit-to-lead kinase inhibitor design
Lower-lipophilicity scaffold
Solubility and metabolic stability profiling
Transporter interaction screening
Reported OCT1 liability
Transporter selectivity panel validation
Constrained building block for fragment-based discovery
Defined HBD count and vector geometry
Synthetic elaboration without additional polar atoms
Analytical reference standard
Well-characterized structure and monoisotopic mass
LC-MS and NMR method qualification
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